molecular formula C16H14N4OS B2544372 2-(pyridin-3-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide CAS No. 2034426-17-8

2-(pyridin-3-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide

Cat. No.: B2544372
CAS No.: 2034426-17-8
M. Wt: 310.38
InChI Key: QKQWFUPEMISSQF-UHFFFAOYSA-N
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Description

2-(pyridin-3-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide is a complex organic compound that features a pyridine ring, a thiophene ring, and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-3-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the pyridine derivative: Starting with a pyridine precursor, functional groups are introduced through reactions such as halogenation or nitration.

    Synthesis of the pyrazine derivative: The pyrazine ring is synthesized separately, often through cyclization reactions involving diamines and dicarbonyl compounds.

    Coupling reactions: The pyridine and pyrazine derivatives are coupled using reagents like palladium catalysts in cross-coupling reactions.

    Introduction of the thiophene ring: The thiophene ring is introduced through reactions such as Stille or Suzuki coupling.

    Final acylation: The final step involves acylation to form the acetamide group, using reagents like acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(pyridin-3-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(pyridin-3-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Materials Science:

Mechanism of Action

The mechanism of action of 2-(pyridin-3-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(pyridin-2-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide
  • 2-(pyridin-4-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide
  • 2-(pyridin-3-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide

Uniqueness

2-(pyridin-3-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide is unique due to the specific arrangement of its functional groups and rings, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired properties for various applications.

Properties

IUPAC Name

2-pyridin-3-yl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS/c21-15(9-12-3-1-5-17-10-12)20-11-13-16(19-7-6-18-13)14-4-2-8-22-14/h1-8,10H,9,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKQWFUPEMISSQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC(=O)NCC2=NC=CN=C2C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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